2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Description
2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Three-component Synthesis : A study by Feng (2011) reports the synthesis of a closely related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, using malononitrile, 4-methoxybenzaldehyde, and piperidine. This process involves a one-spot reaction at room temperature, yielding the compound with a 40% success rate and characterizing it through NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).
Antimicrobial Activity
- Antimicrobial Assay : Roshan (2018) synthesized 2-amino-4-(2’-n-butylbenzofuran-3’-yl)-6-aryl-nicotinonitriles, which were assayed for antimicrobial activity against various bacteria and fungi. The compounds showed moderate activity compared to standard drugs, indicating potential antimicrobial applications (Rakesh P. N. Roshan, 2018).
Antimicrobial and Spectral Studies
- Synthesis of Pyridine Derivatives : Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, revealing variable and modest antimicrobial activity against bacteria and fungi, which might be relevant to similar compounds like 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Synthesis, Spectral Analysis, and Antibacterial Study
- N-Substituted Derivatives : Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing moderate to significant antibacterial activity. This research might align with the scientific applications of the compound , given the structural similarities (H. Khalid et al., 2016).
Asymmetric Carbon-Carbon Bond-Forming Reaction
- Piperidine Skeleton Modification : Kanda et al. (2003) explored an asymmetric carbon-carbon bond-forming reaction at the 2-position of a piperidine skeleton, which could be relevant in modifying structures similar to this compound (Yasuhisa Kanda et al., 2003).
Properties
IUPAC Name |
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-6-2-4-14-12-18(28-19(14)17)21(25)24-10-7-16(8-11-24)27-20-15(13-22)5-3-9-23-20/h2-6,9,12,16H,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVRNDPAMYJULW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.